Avoid DMSO-induced cytotoxicity when using Chloroquine. The phosphate salt offers high aqueous solubility, enabling DMSO-free stock solutions for reliable cell-based assays. • BCS Class I compound with 60% active base yield ensures precise dosing. • Distinct polymorph melting points (195°C/218°C) for DSC calibration. • Stable pharmacokinetics per pharmacopeial monographs.
Chloroquine Phosphate (CAS 50-63-5) is a widely procured 4-aminoquinoline salt that serves as a foundational lysosomotropic agent, autophagy inhibitor, and antimalarial reference standard [1]. As a Biopharmaceutics Classification System (BCS) Class I compound, it is characterized by high aqueous solubility and high permeability, making it a preferred precursor for both in vitro biological assays and solid oral dosage formulation [2]. Unlike the free base, the diphosphate salt ensures rapid dissolution and stable pharmacokinetics, establishing it as the standard monographed form for industrial quality control and reproducible pharmacological modeling [1].
Generic substitution of Chloroquine Phosphate with alternative salts or analogs frequently compromises assay reproducibility and formulation integrity. Replacing the phosphate salt with Chloroquine free base introduces severe solubility bottlenecks, necessitating the use of organic solvents like DMSO that can induce baseline cytotoxicity in cell cultures [1]. Furthermore, substituting it with Hydroxychloroquine (HCQ) sulfate—while structurally similar—alters the in vivo toxicity profile and lysosomal pH neutralization capacity, as CQ is generally more potent but approximately twice as toxic as HCQ[2]. Finally, swapping the phosphate salt for Chloroquine sulfate changes the active base mass equivalence and thermal melting profile, requiring complete recalculation of molarity and revalidation of differential scanning calorimetry (DSC) parameters[3].
For in vitro and formulation workflows, Chloroquine Phosphate offers superior processability over the non-salt form. Chloroquine Phosphate is freely soluble in water, achieving concentrations of 50 mg/mL to over 200 mg/mL, whereas Chloroquine free base is practically insoluble in aqueous media (LogP 3.73) [1]. This quantitative advantage allows researchers to prepare high-concentration stock solutions without relying on organic solvents.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ≥ 50 mg/mL (freely soluble in water) |
| Comparator Or Baseline | Practically insoluble (LogP 3.73) (Chloroquine free base) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Standard aqueous media at room temperature |
Enables the preparation of high-concentration aqueous stock solutions for cell culture without the confounding cytotoxicity of DMSO or other organic solvents.
In solid-state characterization and tablet manufacturing, the choice of salt dictates thermal behavior. Chloroquine Phosphate exhibits two distinct polymorphic forms with melting points at approximately 195°C and 218°C [1]. In contrast, Chloroquine Sulfate melts at approximately 208°C [2]. This distinct thermal profile is essential for establishing accurate differential scanning calorimetry (DSC) baselines and defining processing temperatures during hot-melt or solid-dispersion manufacturing.
| Evidence Dimension | Melting Point / Thermal Transitions |
| Target Compound Data | ~195°C and ~218°C (Two polymorphic forms) |
| Comparator Or Baseline | ~208°C (Chloroquine Sulfate) |
| Quantified Difference | Distinct polymorphic melting points vs single transition |
| Conditions | Differential Scanning Calorimetry (DSC) / Capillary method |
Critical for solid-state formulation R&D, as the distinct thermal transitions of the phosphate salt dictate specific DSC baselines and thermal processing windows.
When benchmarking against related 4-aminoquinolines, precise mass-to-base conversion is mandatory. A 250 mg dose of Chloroquine Phosphate yields exactly 150 mg of active chloroquine base (a 60% yield) [1]. Conversely, 200 mg of Hydroxychloroquine Sulfate yields 155 mg of active base (a 77.5% yield) [1]. Failing to account for this stoichiometric difference leads to significant dosing inaccuracies in comparative pharmacological models.
| Evidence Dimension | Active Base Yield per Salt Mass |
| Target Compound Data | 60.0% active base yield (150 mg base per 250 mg salt) |
| Comparator Or Baseline | 77.5% active base yield (155 mg base per 200 mg salt) (Hydroxychloroquine Sulfate) |
| Quantified Difference | 17.5% difference in active base mass fraction |
| Conditions | Standard stoichiometric conversion |
Procurement teams and researchers must strictly account for these differing salt-to-base conversion ratios to ensure accurate molar dosing in comparative pharmacological models.
Due to its high water solubility, Chloroquine Phosphate is the optimal choice for preparing solvent-free stock solutions in cell culture media, preventing the baseline cytotoxicity often caused by DMSO when using the free base [1].
The distinct polymorphic melting points (195°C and 218°C) make this specific salt ideal for calibrating thermal processing windows and DSC baselines during the development of BCS Class I immediate-release tablets [2].
Because of its established 60% active base yield and distinct toxicity profile compared to HCQ sulfate, CQ phosphate serves as the strict quantitative baseline for evaluating novel endosomal pH neutralizers and viral entry inhibitors [1].
Irritant;Health Hazard